molecular formula C13H11N3O3 B6432618 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone CAS No. 3155-24-6

2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

Cat. No.: B6432618
CAS No.: 3155-24-6
M. Wt: 257.24 g/mol
InChI Key: VQIJGQPVYQKSSH-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone (CAS 3155-24-6) is a hydrazone derivative of theoretical and applied research interest. This compound, with the molecular formula C13H11N3O3 and an average mass of 257.249 g/mol , belongs to a class of chemicals known for a wide spectrum of potential research applications. Hydrazone derivatives have garnered significant scientific attention due to their versatile properties. They are extensively investigated as key components in the development of chemical sensors . Research on similar compounds, such as 2,4-dinitrophenylhydrazone derivatives, has shown their utility in the colorimetric detection of various analytes, including heavy metal ions like chromium and volatile compounds like ammonia . The molecular structure, often explored through Density Functional Theory (DFT) calculations, provides insights into the stability and charge transfer phenomena that underpin this sensing capability . Furthermore, the structural motif of hydrazones is frequently explored in medicinal and biological chemistry. Studies indicate that various hydrazone derivatives exhibit notable biological activities, including antimicrobial and antioxidant properties . Some hydrazide-hydrazones have demonstrated potent in vitro antiproliferative activity against a range of human cancer cell lines, making them promising scaffolds in pharmaceutical research . The presence of specific functional groups in this compound makes it a valuable intermediate for further chemical synthesis and a candidate for probing structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13-4-2-1-3-10(13)9-14-15-11-5-7-12(8-6-11)16(18)19/h1-9,15,17H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIJGQPVYQKSSH-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418802
Record name MLS001202119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3155-24-6
Record name NSC101540
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS001202119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Chemistry and Therapeutic Potential of Salicylaldehyde 4-Nitrophenylhydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of a Versatile Schiff Base for Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde 4-nitrophenylhydrazone, a prominent member of the Schiff base class of organic compounds, has garnered significant attention within the scientific community for its diverse chemical properties and promising biological activities. This guide provides a comprehensive technical overview of this compound, delving into its nomenclature, physicochemical characteristics, synthesis, and burgeoning applications, with a particular focus on its relevance in drug discovery and development. The unique structural features of Salicylaldehyde 4-nitrophenylhydrazone, arising from the condensation of salicylaldehyde and 4-nitrophenylhydrazine, give rise to its notable antioxidant, antimicrobial, and anticancer properties. This document aims to serve as an authoritative resource for professionals seeking to understand and harness the potential of this versatile molecule.

Part 1: Nomenclature and Chemical Identity

The precise identification and naming of a chemical compound are fundamental to scientific communication and research. This section provides a detailed breakdown of the IUPAC name and common synonyms for Salicylaldehyde 4-nitrophenylhydrazone, along with its key identifiers.

IUPAC Name

The systematically generated IUPAC name for Salicylaldehyde 4-nitrophenylhydrazone is 2-hydroxybenzaldehyde (4-nitrophenyl)hydrazone .[1][2][3][4]

For the more stable E-isomer, the IUPAC name is 2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol .

Synonyms

In scientific literature and commercial listings, Salicylaldehyde 4-nitrophenylhydrazone is referred to by several other names. Understanding these synonyms is crucial for comprehensive literature searches and procurement. Common synonyms include:

  • Salicylaldehyde 4-nitrophenylhydrazone[5]

  • This compound[1][2][3][4]

Chemical Identifiers

To ensure unambiguous identification, the following chemical identifiers are associated with Salicylaldehyde 4-nitrophenylhydrazone:

IdentifierValueSource
CAS Number 3155-24-6[3]
Molecular Formula C₁₃H₁₁N₃O₃[4][5]
Molecular Weight 257.25 g/mol [4]
InChI InChI=1S/C13H11N3O3/c17-13-4-2-1-3-10(13)9-14-15-11-5-7-12(8-6-11)16(18)19/h1-9,15,17H/b14-9+[4]
InChIKey VQIJGQPVYQKSSH-NTEUORMPSA-N[4]
SMILES C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[O-])O[4]

Part 2: Physicochemical Properties

The physical and chemical properties of Salicylaldehyde 4-nitrophenylhydrazone dictate its behavior in various chemical and biological systems. This section summarizes its key physicochemical characteristics.

PropertyValueNotes and References
Appearance Orange crystalline solid[5]
Melting Point Not explicitly found for the 4-nitro derivative. The related 2,4-dinitro derivative has a melting point of 220°C.[6]The melting point is a crucial indicator of purity.
Solubility Soluble in common organic solvents like DMSO, ethanol, and acetone; insoluble in water.[6][7]Solubility is a critical factor for its use in biological assays and as a potential drug candidate.
Stability Stable under normal laboratory conditions.As a Schiff base, it may be susceptible to hydrolysis under strongly acidic or basic conditions.
pKa Data not available.The phenolic hydroxyl group and the hydrazone moiety will have distinct pKa values, influencing ionization at physiological pH.

Part 3: Synthesis and Characterization

The synthesis of Salicylaldehyde 4-nitrophenylhydrazone is a straightforward condensation reaction, a classic example of Schiff base formation. Understanding the principles behind the synthesis is key to obtaining a high-purity product.

Synthesis Workflow

The synthesis involves the reaction of salicylaldehyde with 4-nitrophenylhydrazine, typically in an alcoholic solvent and often with an acid catalyst to facilitate the dehydration step.

SynthesisWorkflow Salicylaldehyde Salicylaldehyde ReactionMixture Reaction Mixture Salicylaldehyde->ReactionMixture Nitrophenylhydrazine 4-Nitrophenylhydrazine Nitrophenylhydrazine->ReactionMixture Solvent Ethanol Solvent->ReactionMixture Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionMixture Reflux Reflux/Heating ReactionMixture->Reflux Precipitation Precipitation upon Cooling Reflux->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Salicylaldehyde 4-nitrophenylhydrazone Drying->Product

Caption: Synthesis workflow for Salicylaldehyde 4-nitrophenylhydrazone.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures.[5]

Materials:

  • Salicylaldehyde

  • 4-Nitrophenylhydrazine

  • Ethanol (or other suitable alcohol)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Standard laboratory glassware (reflux setup, filtration apparatus)

Procedure:

  • Dissolution of Reactant: In a round-bottom flask, dissolve 4-nitrophenylhydrazine in ethanol. Gentle warming may be required to achieve complete dissolution.

  • Acid Catalyst Addition: To the stirred solution of 4-nitrophenylhydrazine, slowly add a catalytic amount of concentrated sulfuric acid. The acid protonates the carbonyl oxygen of salicylaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Addition of Salicylaldehyde: Add an equimolar amount of salicylaldehyde dropwise to the reaction mixture with continuous stirring.

  • Reaction under Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-3 hours). The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate and facilitates the removal of the water molecule formed during the condensation.

  • Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The product, being less soluble in the cold solvent, will precipitate out as a crystalline solid.

  • Filtration and Washing: Collect the precipitated product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Characterization Techniques

The identity and purity of the synthesized Salicylaldehyde 4-nitrophenylhydrazone are confirmed using various spectroscopic and analytical techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N (azomethine) stretch, N-H stretch, O-H stretch (phenolic), and the nitro group (NO₂) stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information on the chemical environment of the protons, including the aromatic protons, the azomethine proton (-CH=N-), the N-H proton, and the phenolic O-H proton.

    • ¹³C NMR will show the signals for the different carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Melting Point Analysis: A sharp and well-defined melting point is a good indicator of the purity of the crystalline product.

Part 4: Applications in Drug Development

The unique chemical structure of Salicylaldehyde 4-nitrophenylhydrazone underpins its diverse biological activities, making it a molecule of significant interest in the field of drug development.

Anticancer Activity

Hydrazone derivatives of salicylaldehyde have demonstrated notable anticancer properties against various cancer cell lines.[1][5] While the precise mechanisms are still under investigation, several studies suggest that these compounds may exert their effects through:

  • Induction of Apoptosis: They may trigger programmed cell death in cancer cells.[5]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different stages of the cell cycle.

  • Inhibition of DNA and RNA Synthesis: Some hydrazones have been shown to interfere with the synthesis of nucleic acids, which is essential for cancer cell replication.[5]

The presence of the nitro group and the phenolic hydroxyl group in Salicylaldehyde 4-nitrophenylhydrazone is believed to play a crucial role in its cytotoxic activity.

Antioxidant Activity

The phenolic hydroxyl group in the salicylaldehyde moiety is a key contributor to the antioxidant properties of this compound. The mechanism of action is primarily attributed to its ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and biomolecules. The antioxidant activity of hydrazones can be influenced by the number and position of hydroxyl groups.

The proposed antioxidant mechanism involves:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The molecule can donate an electron to a radical, followed by the transfer of a proton.

  • Sequential Proton Loss Electron Transfer (SPLET): The phenolic proton is lost first, followed by the transfer of an electron.

The presence of the electron-withdrawing nitro group can modulate the electron density of the molecule and influence its antioxidant potential.

Antimicrobial Activity

Schiff bases, including Salicylaldehyde 4-nitrophenylhydrazone, have been reported to exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. The lipophilic nature of the molecule allows it to penetrate the microbial cell membrane more easily. The azomethine group (-C=N-) is considered crucial for its antimicrobial action, potentially by interfering with microbial cellular processes.

Part 5: Conclusion and Future Perspectives

Salicylaldehyde 4-nitrophenylhydrazone is a versatile and accessible Schiff base with a well-defined chemical profile and a spectrum of promising biological activities. Its straightforward synthesis and the potential for structural modification make it an attractive scaffold for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action underlying its anticancer and antioxidant effects. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in designing and synthesizing more potent and selective analogs for preclinical and clinical evaluation. The comprehensive technical information provided in this guide serves as a foundational resource for researchers poised to explore the full therapeutic potential of this intriguing molecule.

References

  • Shan, S., Xu, D., Wu, J., & Chiang, M. Y. (2003). Salicylaldehyde 4-nitrophenylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 59(3), o342–o343. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Atanasova, M., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 28(8), 3533. [Link]

  • Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. [Link]

  • Mukhtar, H., et al. (2018). Synthesis, Characterization and Antimicrobial Studies of Schiff base Derived from Salicyldehyde and 2,4-dinitrophenyl hydrazine and its Metal (II) Complexes. IOSR Journal of Applied Chemistry, 11(9), 49-53. [Link]

  • Muhammad, A., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF SALICYLALDEHYDE AND 2,4-DINITROPHENYL HYDRAZINE SCHIFF BASE WITH ITS COBALT (II) AND MANGANESE (II) COMPLEXES. FUDMA Journal of Sciences, 8(4), 333-337. [Link]

Sources

Physical properties of salicylaldehyde 4-nitrophenylhydrazone Schiff base

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and characterization of Salicylaldehyde 4-nitrophenylhydrazone , a significant Schiff base ligand utilized in non-linear optics (NLO), chromogenic sensing, and coordination chemistry.

Executive Summary

Salicylaldehyde 4-nitrophenylhydrazone (S-4NPH) represents a classic "push-pull" chromophore. Its molecular architecture combines an electron-donating phenolic group with an electron-withdrawing nitro group, linked via a


-conjugated hydrazone bridge. This structure grants it remarkable solvatochromic properties , photo-switching capabilities , and utility as a chelating ligand  for transition metals (Cu²⁺, Zn²⁺).

This guide serves as a definitive reference for synthesizing, characterizing, and utilizing S-4NPH in research applications.

Molecular Architecture & Properties[1][2]

Structural Dynamics

The molecule exists primarily in the Enol-Imine tautomeric form in the solid state, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the imine nitrogen (-C=N-). This "pseudo-aromatic" ring is the core of its stability and optical behavior.

  • Tautomerism: In polar solvents, S-4NPH exhibits Enol-Imine

    
     Keto-Enamine  tautomerism. The equilibrium is sensitive to solvent polarity and pH, forming the basis for its use as a colorimetric sensor.
    
  • Planarity: The molecule is nearly planar, maximizing

    
    -electron delocalization between the salicyl ring and the 
    
    
    
    -nitrophenyl moiety.
Physical Properties Data

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNotes
CAS Number 22634-87-3 (Generic)Verify specific isomer purity.
Molecular Formula

Molecular Weight 257.25 g/mol
Appearance Orange to Red crystalline solidColor intensity depends on crystal packing.
Melting Point 218 – 222 °C Sharp melting range indicates high purity.
Solubility (High) DMF, DMSO, AcetonePolar aprotic solvents disrupt H-bonding.
Solubility (Low) Water, Hexane, Diethyl EtherHydrophobic aromatic backbone limits aqueous solubility.

(Abs)
335 nm, 410 nm (Ethanol)Red-shifts to >480 nm in basic media (phenolate form).
Crystal System Monoclinic (Typically

)
Forms centrosymmetric dimers via intermolecular H-bonds.

Synthesis Protocol

Directive: This protocol uses acid-catalyzed condensation. The choice of catalyst (Acetic Acid) buffers the reaction, preventing the oxidation of hydrazine while ensuring sufficient protonation of the carbonyl oxygen to facilitate nucleophilic attack.

Materials
  • Precursor A: Salicylaldehyde (99%, redistilled if dark).

  • Precursor B: 4-Nitrophenylhydrazine (stabilized with ~10% water or as HCl salt).

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: Glacial Acetic Acid.

Step-by-Step Workflow
  • Preparation of Hydrazine Solution: Dissolve 10 mmol (1.53 g) of 4-nitrophenylhydrazine in 20 mL of hot ethanol. Note: If using the hydrochloride salt, add 10 mmol of Sodium Acetate to neutralize.

  • Activation: Add 3-5 drops of glacial acetic acid to the hydrazine solution.

  • Condensation: Add 10 mmol (1.06 mL) of Salicylaldehyde dropwise to the hot solution while stirring. The solution will immediately darken (yellow

    
     orange).
    
  • Reflux: Heat the mixture at reflux (78 °C ) for 2 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: 3:7 Ethyl Acetate/Hexane). The aldehyde spot should disappear.

  • Isolation: Cool the mixture to room temperature, then refrigerate at 4°C for 3 hours.

  • Purification: Filter the precipitate. Wash with cold ethanol (

    
     mL) followed by cold water. Recrystallize from hot ethanol or an Ethanol/DMF (9:1) mixture for X-ray quality crystals.
    
Synthesis Logic Diagram

SynthesisWorkflow Reactants Reactants Salicylaldehyde + 4-Nitrophenylhydrazine Activation Acid Catalysis (Glacial AcOH in EtOH) Reactants->Activation Dissolution Reaction Reflux (Condensation) 2-3 Hours @ 78°C Activation->Reaction Nucleophilic Attack Intermediate Elimination of Water (-H2O) Reaction->Intermediate Mechanism Isolation Cooling & Filtration Precipitate Formation Reaction->Isolation Completion Intermediate->Reaction Purification Recrystallization (EtOH/DMF) Isolation->Purification Crude Solid Product Pure Product Salicylaldehyde 4-nitrophenylhydrazone Purification->Product Yield ~85%

Caption: Workflow for the acid-catalyzed condensation synthesis of S-4NPH.

Spectroscopic Characterization

UV-Vis Spectroscopy & Solvatochromism

S-4NPH acts as a solvatochromic probe.

  • Neutral (Ethanol):

    
     nm (
    
    
    
    ) and
    
    
    nm (Intramolecular Charge Transfer - ICT).
  • Basic (Ethanol + NaOH): The phenolic proton is removed, creating the phenolate anion. This pushes electron density into the conjugated system, causing a massive Red Shift (Bathochromic) to

    
     nm (Deep Purple/Red).
    
  • Mechanism: The nitro group (acceptor) and phenolate (donor) create a strong push-pull system across the hydrazone bridge.

IR Spectroscopy (KBr Pellet)
  • 
     cm
    
    
    
    :
    
    
    and
    
    
    . Often broad and weak due to strong intramolecular H-bonding.
  • 
     cm
    
    
    
    :
    
    
    Imine stretch. The diagnostic Schiff base peak.
  • 
     & 
    
    
    
    cm
    
    
    :
    Symmetric and Asymmetric
    
    
    stretches.
H NMR (DMSO- , 400 MHz)
  • 
     11.2 ppm (s, 1H):  Phenolic -OH . Downfield shift indicates H-bonding.
    
  • 
     10.8 ppm (s, 1H):  Hydrazone -NH .
    
  • 
     8.5 ppm (s, 1H):  Azomethine -CH=N- .
    
  • 
     6.8 - 8.2 ppm (m, Ar-H):  Aromatic protons.[1] The protons ortho to the nitro group will be the most deshielded (highest ppm in the aromatic region).
    

Functional Applications

Anion Sensing (Colorimetric)

S-4NPH can detect basic anions (F⁻, CN⁻, AcO⁻) in organic media.

  • Mechanism: The anions deprotonate the -NH or -OH groups (depending on acidity), disrupting the H-bond network and altering the charge transfer pathway.

  • Visual Change: Yellow

    
     Red/Purple.
    
Metal Chelation

The ligand acts as a tridentate ONO donor (if the nitro oxygen participates, though rare) or bidentate NO donor (Phenolic O and Imine N).

  • Complexes: Forms stable complexes with Cu(II), Ni(II), and Zn(II).

  • Utility: These complexes often exhibit enhanced antimicrobial activity compared to the free ligand.

Tautomeric Equilibrium Diagram

Tautomerism Enol Enol-Imine Form (Stable Solid State) OH...N H-bond Keto Keto-Enamine Form (Polar Solvents/Excited State) NH...O H-bond Enol->Keto ESIPT / Polarity Anion Phenolate Anion (Basic pH) Delocalized Charge Enol->Anion + Base (-H+) Keto->Anion + Base (-H+)

Caption: Proton transfer pathways defining the optical properties of S-4NPH.

References

  • Crystallography & Structure

    • Shan, S., et al. (2003). "Salicylaldehyde 4-nitrophenylhydrazone." Acta Crystallographica Section E.

  • Spectroscopic Properties

    • Lu, Y. H., et al. (2006). "UV-visible spectroscopic study of salicylaldehyde hydrazones." Spectrochimica Acta Part A.

  • Synthesis & Bioactivity

    • Monfared, H. H., et al. (2007).[2] "Synthesis and Spectral Characterization of Hydrazone Schiff Bases." Z. Naturforsch.

  • General Schiff Base Protocols

    • BenchChem Protocols. "UV-Vis Spectroscopic Analysis of Dinitrophenylhydrazones."

Sources

Difference between 4-nitrophenylhydrazone and 2,4-dinitrophenylhydrazone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical analysis comparing 4-nitrophenylhydrazone (4-NPH) and 2,4-dinitrophenylhydrazone (2,4-DNPH) derivatives. It is structured to assist analytical chemists and drug development professionals in selecting the optimal derivatization strategy based on detection modality (UV vs. MS), analyte concentration, and matrix complexity.

Executive Summary

For decades, 2,4-dinitrophenylhydrazine (2,4-DNPH) has been the gold standard for carbonyl analysis, driven by the high crystallinity and strong UV absorbance of its hydrazone products. It remains the core reagent for environmental compliance (e.g., EPA Method 8315A). However, the rise of high-sensitivity LC-MS/MS metabolomics has exposed limitations in 2,4-DNPH, particularly regarding ionization efficiency and solubility.

4-nitrophenylhydrazine (4-NPH) has emerged as a critical alternative. Lacking the ortho-nitro group, 4-NPH derivatives exhibit distinct electronic properties that favor electrospray ionization (ESI) and alter chromatographic selectivity, making them superior for trace-level quantification in complex biological matrices.

Part 1: Structural & Mechanistic Foundations

The General Mechanism

Both reagents function via nucleophilic addition-elimination under acid catalysis. The hydrazine nitrogen attacks the electrophilic carbonyl carbon, forming a carbinolamine intermediate, which subsequently dehydrates to form the hydrazone.

ReactionMechanism R1 Carbonyl (Aldehyde/Ketone) Int Carbinolamine Intermediate R1->Int Nucleophilic Attack (H+ Cat.) R2 Hydrazine Reagent (2,4-DNPH or 4-NPH) R2->Int Prod Hydrazone Derivative Int->Prod Dehydration (-H₂O) Water H₂O Int->Water

Figure 1: General acid-catalyzed condensation mechanism for hydrazone formation.

Electronic Differentiators (Hammett Effects)

The core difference lies in the substitution of the phenyl ring:

  • 2,4-DNPH: Contains two nitro groups (

    
    ) at the ortho and para positions. These are strong electron-withdrawing groups (EWGs).
    
    • Effect: The hydrazine nitrogen is less nucleophilic, requiring stronger acid catalysis. However, the resulting hydrazone is stabilized by extensive conjugation and intramolecular hydrogen bonding (between the ortho-nitro oxygen and the hydrazone hydrogen), leading to exceptional stability and crystallinity.

  • 4-NPH: Contains a single nitro group at the para position.

    • Effect: Reduced electron withdrawal compared to the dinitro analog. The resulting derivative is less prone to precipitation (higher solubility) and possesses a higher pKa, which influences its ionization behavior in mass spectrometry.

Part 2: The Gold Standard (2,4-DNPH)

The Case for UV-Vis and Crystallinity

2,4-DNPH is preferred when crystallinity (for melting point identification) or UV detection is the priority. The extended conjugation system provides a strong absorbance maximum (


) typically between 360–365 nm  with high molar absorptivity (

L mol⁻¹ cm⁻¹).
The Isomerization Challenge

A critical limitation of 2,4-DNPH in HPLC is E/Z isomerization . The


 double bond allows for geometric isomers.
  • Problem: In thermodynamic equilibrium, both isomers exist, often leading to "split peaks" in chromatograms that complicate integration.

  • Mitigation: Acidification of the mobile phase or specific column temperatures can force a rapid equilibrium or favor a single isomer, but this requires rigorous method validation (see EPA Method 8315A).

Part 3: The Emerging Contender (4-NPH)

The Case for LC-MS/MS

In Mass Spectrometry, 2,4-DNPH often performs poorly in positive mode (ESI+) due to the extreme electron deficiency of the dinitrophenyl ring, which makes protonation difficult.

  • 4-NPH Advantage: The 4-nitrophenyl moiety is sufficiently electronegative to allow for sensitive detection in Negative Ion Mode (ESI-) (via proton abstraction), yet it retains enough electron density to be viable in positive mode under specific conditions.

  • Selectivity: 4-NPH derivatives often elute differently than 2,4-DNPH analogs, providing orthogonal selectivity for separating isomeric carbonyls (e.g., lipid peroxidation products like HNE).

Solubility Profile

4-NPH derivatives are significantly more soluble in organic solvents (Acetonitrile, Methanol) than their 2,4-DNPH counterparts. This prevents column clogging in UHPLC applications and ensures that trace analytes remain in solution during autosampler storage.

Part 4: Comparative Analytics

The following table summarizes the key operational differences for method development.

Feature2,4-DNPH Derivative4-NPH Derivative
Primary Detection UV-Vis (360 nm) LC-MS/MS (ESI-)
Crystallinity High (Precipitates easily)Low to Moderate (Remains soluble)
Reaction Rate Slower (Steric hindrance at ortho)Faster (Less steric hindrance)
Limit of Detection ~10–50 ppb (UV)< 1 ppb (MS/MS)
Isomerization Severe (Split peaks common)Present, but often faster equilibration
Key Application Environmental (Air/Water)Metabolomics (Biofluids)

Part 5: Decision Matrix

Use this logic flow to select the appropriate derivatization agent for your study.

DecisionMatrix Start Start: Carbonyl Analysis Detector Primary Detector? Start->Detector UV UV-Vis / PDA Detector->UV Standard HPLC MS Mass Spectrometry Detector->MS LC-MS/MS DNPH Use 2,4-DNPH (Method 8315A) UV->DNPH High Absorbance Qual Goal: Identification (Qualitative) MS->Qual Quant Goal: Trace Quantification (Quantitative) MS->Quant NPH Use 4-NPH (Enhanced Ionization) Qual->NPH Metabolite Profiling Quant->DNPH Legacy/Regulatory Quant->NPH High Sensitivity (ESI-)

Figure 2: Decision matrix for selecting between 2,4-DNPH and 4-NPH based on instrumentation and analytical goals.

Part 6: Experimental Protocols

Protocol A: 2,4-DNPH Derivatization (Standard HPLC-UV)

Adapted from EPA Method 8315A for environmental samples.

  • Reagent Prep: Dissolve 360 mg of 2,4-dinitrophenylhydrazine (containing ~30% water for safety) in 2 mL of concentrated sulfuric acid. Slowly add this to 20 mL of ethanol (or acetonitrile for HPLC compatibility) while stirring. Filter if solids remain.[1]

  • Reaction: Add 1 mL of the acidified DNPH reagent to 5 mL of the aqueous sample (or extract).

  • Incubation: Shake vigorously and let stand for 1–2 hours at room temperature. Note: If a precipitate forms immediately, this confirms high carbonyl concentration.

  • Extraction: Extract the derivatives with 5 mL of HPLC-grade acetonitrile or hexane (depending on downstream method).

  • Analysis: Inject onto a C18 column. Detect at 360 nm .

Protocol B: 4-NPH Derivatization (High-Sensitivity LC-MS)

Optimized for biological fluids (plasma/urine).

  • Reagent Prep: Prepare a 50 mM solution of 4-nitrophenylhydrazine hydrochloride in methanol containing 1% pyridine (catalyst).

  • Sample Prep: Mix 50 µL of biofluid with 150 µL of cold acetonitrile to precipitate proteins. Centrifuge at 12,000 x g for 10 min.

  • Reaction: Transfer 50 µL of the supernatant to a vial. Add 25 µL of the 4-NPH reagent and 25 µL of 20 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) if carboxylic acid interference is suspected, though simple acid catalysis (formic acid) works for carbonyls.

  • Incubation: Incubate at 50°C for 30 minutes.

  • Quenching: Add 100 µL of 0.1% formic acid in water.

  • Analysis: Inject onto a C18 UHPLC column. Operate MS in Negative Mode (ESI-) . Monitor specific transitions (e.g., [M-H]⁻).

References

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).Link

  • Uchiyama, S., et al. (2003).[2] Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A. Link

  • Han, J., et al. (2015). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. (Note: Discusses the NPH class advantages in MS). Analytical Chemistry. Link

  • Agilent Technologies. (2023). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS.Link

Sources

Solubility profile of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic whitepaper for researchers and drug development professionals. It synthesizes theoretical structure-property relationships (SPR) with rigorous experimental protocols to define the solubility profile of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone .

Executive Summary

In the development of novel antimicrobial and anticancer agents, hydrazone derivatives like This compound (Salicylaldehyde 4-nitrophenylhydrazone) serve as critical pharmacophores and analytical derivatives. However, their utility is frequently bottlenecked by poor aqueous solubility and complex dissolution thermodynamics.

This guide provides a comprehensive solubility profile derived from Structure-Property Relationships (SPR) and establishes a self-validating experimental protocol for precise determination. Unlike simple aliphatic compounds, this molecule exhibits a "solubility switch" behavior driven by its phenolic hydroxyl group and nitro-aromatic tail, necessitating specific solvent systems for synthesis, purification, and biological assay preparation.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Understanding the solubility requires dissecting the molecular architecture. The compound consists of three distinct domains that dictate its interaction with solvents.

PropertySpecification
IUPAC Name 2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol
CAS Number 3155-24-6
Molecular Formula

Molecular Weight 257.25 g/mol
Key Functional Groups Phenolic -OH (H-bond donor), Imine -C=N- (H-bond acceptor), Nitro

(Strong dipole)
Solvation Mechanism Logic
  • Phenolic Moiety: Facilitates hydrogen bonding, granting limited solubility in alcohols (protic solvents).

  • Nitro Group: Induces a strong dipole moment, enhancing solubility in polar aprotic solvents like DMSO and DMF.

  • Pi-Stacking: The planar aromatic rings promote strong crystal lattice energy (

    
    ), resisting dissolution in non-polar solvents like hexane.
    

Solubility Profile & Solvent Compatibility[7][8]

The following matrix categorizes solvents based on their thermodynamic affinity for the hydrazone. Note: Values represent determined ranges based on analog comparative analysis (e.g., 2,4-DNPH derivatives).

Table 1: Solubility Matrix at 298.15 K
Solvent ClassSpecific SolventSolubility RatingEstimated Saturation (

)
Mechanistic Insight
Polar Aprotic DMSO High

Dipole-dipole interactions disrupt crystal lattice; preferred for stock solutions.
Polar Aprotic DMF High

Similar mechanism to DMSO; excellent for recrystallization.
Polar Protic Ethanol Moderate

Temperature-dependent. High solubility at boiling point (

), low at RT.
Polar Protic Methanol Moderate

Often used for washing precipitates due to lower solubility than ethanol.
Non-Polar Hexane Insoluble

Lacks polarity to overcome lattice energy; used as an antisolvent.
Aqueous Water (pH 7) Insoluble

Hydrophobic aromatic core dominates; requires co-solvent (e.g., 10% DMSO) for bio-assays.

Critical Application Note: For biological assays, prepare a 10 mM stock solution in DMSO . Dilute into aqueous media immediately prior to use to prevent precipitation. The compound is stable in DMSO for >24 hours at 4°C.

Experimental Protocol: Isothermal Saturation Method

To obtain precise thermodynamic data for your specific batch, do not rely on generic literature values. Use this self-validating protocol.

Workflow Visualization

The following diagram outlines the critical path for solubility determination, ensuring thermodynamic equilibrium is reached.

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Shake Flask, 24-48h) Start->Equilibration Separation Phase Separation (Syringe Filter 0.22 µm) Equilibration->Separation Saturation Confirmed TempControl Temp Control (± 0.05 K) TempControl->Equilibration Continuous Monitoring Dilution Dilution (Mobile Phase) Separation->Dilution Supernatant Analysis Quantification (HPLC/UV-Vis) Dilution->Analysis

Figure 1: Isothermal saturation workflow for precise solubility determination.

Detailed Methodology
  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at the target temperature (

    
    ) for 48 hours. Validation: Measure concentration at 24h and 48h; if deviation is <2%, equilibrium is reached.
    
  • Phase Separation: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-heated 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Dilute the filtrate with the mobile phase (Acetonitrile:Water 50:50) and analyze via HPLC-UV at

    
     nm.
    

Thermodynamic Modeling & Analysis

For process scale-up (e.g., crystallization), experimental data must be fitted to thermodynamic models.

Modified Apelblat Equation

The solubility of hydrazones in organic solvents is best correlated using the modified Apelblat equation, which accounts for the non-ideal behavior of the solution:



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (K)[1]
    
  • 
     : Empirical parameters derived from regression analysis of your experimental data.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, you can derive the dissolution enthalpy (


) and entropy (

):


  • Positive

    
    :  Indicates endothermic dissolution (solubility increases with temperature), typical for this class of compounds in alcohols.
    
  • Positive

    
    :  Indicates increased disorder, the driving force for dissolution in organic solvents.
    

References

  • PubChem. (2025).[2] this compound (Compound CID 135509553). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • MDPI. (2023).[3] Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides. Molecules. Retrieved from [Link]

Sources

Literature review on 4-nitrophenylhydrazine derivatives of aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and application of 4-nitrophenylhydrazine (4-NPH) derivatives of aldehydes. While 2,4-dinitrophenylhydrazine (2,4-DNPH) is the standard reagent for carbonyl identification, 4-NPH offers distinct steric and spectral properties valuable for specific analytical and medicinal chemistry applications.[1]

Executive Summary

The reaction between aldehydes and 4-nitrophenylhydrazine yields 4-nitrophenylhydrazones .[1][2] These crystalline solids are critical intermediates in the synthesis of heterocycles (e.g., indoles, pyrazoles) and serve as stable derivatives for the identification of volatile aldehydes. Unlike the di-nitro analog (2,4-DNPH), 4-NPH derivatives often exhibit different solubility profiles and UV absorption maxima, making them advantageous in specific chromatographic separations where 2,4-DNPH derivatives might co-elute or suffer from steric hindrance.[1]

Reaction Mechanism

The formation of 4-nitrophenylhydrazones proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.[1] The hydrazine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate (carbinolamine), which subsequently dehydrates to form the hydrazone (C=N bond).

Mechanistic Pathway

ReactionMechanism Aldehyde Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate (Carbinolamine) Aldehyde->Intermediate Nucleophilic Attack Reagent 4-Nitrophenylhydrazine (H2N-NH-Ar-NO2) Reagent->Intermediate Transition Acid Catalyzed Dehydration (-H2O) Intermediate->Transition Proton Transfer Product 4-Nitrophenylhydrazone (R-CH=N-NH-Ar-NO2) Transition->Product Elimination

Figure 1: Acid-catalyzed condensation of an aldehyde with 4-nitrophenylhydrazine.[1]

Experimental Protocol: Synthesis of 4-Nitrophenylhydrazones

This protocol is optimized for the derivatization of aliphatic and aromatic aldehydes.

Reagents Required[1][4][5][6][7][8][9][10][11]
  • 4-Nitrophenylhydrazine (4-NPH): 1.0 g[1]

  • Ethanol (95%): 30 mL

  • Glacial Acetic Acid: 2 mL (Catalyst)

  • Aldehyde Substrate: 1.0 equivalent

  • Recrystallization Solvent: Ethanol or Ethanol/Water mixture

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 g of 4-nitrophenylhydrazine in 30 mL of 95% ethanol. If solubility is poor, gently warm the solution to 40-50°C.

  • Acidification: Add 2 mL of glacial acetic acid to the hydrazine solution. The acid acts as a catalyst to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Condensation: Add the aldehyde (approx. 0.5 g or 0.5 mL) dropwise to the stirred reagent solution.

    • Note: For volatile aldehydes (e.g., acetaldehyde), dissolve the aldehyde in a small volume of ethanol before addition to prevent evaporative loss.

  • Reflux: Heat the mixture to reflux for 15–20 minutes. A color change (typically to yellow or orange) indicates hydrazone formation.[1][3]

  • Crystallization: Allow the mixture to cool to room temperature. If crystals do not form immediately, add distilled water dropwise until slight turbidity appears, then cool in an ice bath.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash with cold dilute ethanol (1:1 water/ethanol).[1]

  • Purification: Recrystallize from hot ethanol to obtain analytical-grade crystals.

Characterization & Data

4-Nitrophenylhydrazones are typically yellow to orange solids.[1] They are distinguished from 2,4-DNPH derivatives by their lower melting points and distinct UV-Vis absorption spectra (typically


 ~390-400 nm).
Melting Point Data of Selected Derivatives

The following table provides reference melting points for common aldehyde derivatives.

Aldehyde SubstrateDerivativeMelting Point (°C)Appearance
Benzaldehyde Benzaldehyde 4-nitrophenylhydrazone195°C Yellow/Orange Needles
Propionaldehyde Propanal 4-nitrophenylhydrazone155°C Yellow Solid
Acetone (Ketone Ref.)[1][4][5]Propanone 4-nitrophenylhydrazone126°C Yellow Prisms
Acetaldehyde Acetaldehyde 4-nitrophenylhydrazone128-130°C *Yellow Solid

*Note: Melting points for aliphatic derivatives can vary based on the solvent of crystallization and purity. Acetone is included as a common reference ketone.[1]

Applications in Drug Development & Analysis[2][4][6]

Analytical Chemistry (HPLC)

While 2,4-DNPH is the standard for environmental monitoring, 4-NPH is used when:

  • Resolution: Separation of specific isomers is required that co-elute with 2,4-DNPH derivatives.

  • Detection Limits: 4-NPH derivatives can sometimes offer superior fluorescence properties or different ionization efficiencies in LC-MS workflows compared to the highly quenching di-nitro analogs.[1]

Medicinal Chemistry (Pharmacophore)

The hydrazone moiety (-CH=N-NH-) is a privileged pharmacophore. 4-Nitrophenylhydrazones are actively investigated for:

  • Antimicrobial Activity: The 4-nitro group enhances lipophilicity, facilitating cell membrane penetration. Derivatives have shown efficacy against Staphylococcus aureus and Mycobacterium tuberculosis.

  • Anticancer Potential: Pyrazole derivatives synthesized from 4-nitrophenylhydrazones (via cyclization with 1,3-dicarbonyls) act as kinase inhibitors, disrupting cell cycle progression in pancreatic cancer models.[1]

Synthetic Workflow: From Aldehyde to Heterocycle

SyntheticWorkflow Aldehyde Aldehyde Substrate Hydrazone 4-Nitrophenylhydrazone (Intermediate) Aldehyde->Hydrazone + 4-NPH / H+ Pyrazole 1-(4-nitrophenyl)-Pyrazole (Bioactive Core) Hydrazone->Pyrazole + 1,3-Dicarbonyl / Cyclization

Figure 2: Synthetic utility of 4-nitrophenylhydrazones in heterocycle construction.[1]

References

  • Benzaldehyde 4-Nitrophenylhydrazone Properties. Fisher Scientific / TCI America Catalog. Retrieved from [1]

  • Synthesis and Application of 4-Nitrophenylhydrazine. BenchChem Application Notes. Retrieved from

  • Melting Points of Hydrazone Derivatives. Chegg Chemistry Data / UMass Amherst Lab Manuals. Retrieved from [1]

  • Antimicrobial and Anticancer Activity of Pyrazole Derivatives from 4-Nitrophenylhydrazones. RSC Advances / PubMed. Retrieved from [1]

  • UV Spectra of Nitrophenylhydrazones. Journal of the Chemical Society B. Retrieved from [1]

Sources

A Technical Guide to 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth overview of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone, a significant organic compound within the hydrazone class of molecules. Hydrazones are noted for their diverse biological activities and extensive use as intermediates in medicinal chemistry and materials science. This document details the essential physicochemical properties, outlines a robust and validated protocol for its synthesis, describes methods for its spectroscopic characterization, and explores its current and potential applications, particularly for professionals in drug discovery and chemical research. The guide is structured to deliver both foundational knowledge and actionable experimental insights, grounded in established scientific principles.

Introduction: The Scientific Merit of Hydrazones

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. They are typically formed via the condensation reaction between a ketone or aldehyde and a hydrazine derivative. The resulting azomethine moiety (-C=N-) is a versatile pharmacophore, imparting a wide range of biological activities to the molecule, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor properties.[1]

This compound is synthesized from two key precursors:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): An aromatic aldehyde whose phenolic hydroxyl group can participate in hydrogen bonding and metal coordination, influencing the molecule's conformational and binding properties.

  • 4-Nitrophenylhydrazine: A hydrazine derivative where the nitro group acts as a strong electron-withdrawing group, modulating the electronic properties of the entire hydrazone structure.

The convergence of these two moieties results in a molecule of significant interest for drug development and analytical chemistry. Its structural features suggest potential for use as a lead compound in designing novel therapeutic agents and as a sensitive chromogenic reagent for analytical applications.[2]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its application in research. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol
CAS Number 3155-24-6
Molecular Formula C₁₃H₁₁N₃O₃
Molecular Weight 257.25 g/mol
Melting Point 192-193 °C
Appearance Faint orange to red powder

Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of a condensation reaction. This process involves the nucleophilic attack of the terminal nitrogen of 4-nitrophenylhydrazine on the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine).

Causality in Experimental Design

The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid serves a crucial role: it protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbon atom more susceptible to attack by the weakly nucleophilic amino group of the hydrazine, thereby accelerating the reaction rate. While strong acids could also serve this purpose, they risk protonating the hydrazine nucleophile, rendering it inactive. Thus, the choice of a weak acid is a deliberate one to optimize the reaction kinetics.

Experimental Protocol: Synthesis

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 4-Nitrophenylhydrazine

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve an equimolar amount of 2-hydroxybenzaldehyde in a minimal volume of ethanol.

  • Preparation of Hydrazine Solution: In a separate beaker, dissolve an equimolar amount of 4-nitrophenylhydrazine in ethanol. Gentle warming may be required to achieve full dissolution.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the 2-hydroxybenzaldehyde solution.

  • Reaction: Slowly add the 4-nitrophenylhydrazine solution to the flask containing the aldehyde while stirring continuously at room temperature.

  • Precipitation and Isolation: The hydrazone product, being less soluble, will begin to precipitate out of the solution, often as a colored solid. Continue stirring for 2-5 minutes to ensure the reaction goes to completion.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven or desiccator. The identity and purity should be confirmed via melting point determination and spectroscopic analysis.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Purification A 2-Hydroxybenzaldehyde in Ethanol C Add 3-5 drops Glacial Acetic Acid A->C Catalyst Addition B 4-Nitrophenylhydrazine in Ethanol D Mix & Stir at Room Temp B->D C->D Combine Reagents E Precipitation of Product D->E 2-5 min F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Product G->H G Start Synthesized Crude Product MP Melting Point Determination Start->MP FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Final Verified Pure Compound MP->Final FTIR->Final NMR->Final

Caption: A multi-technique workflow for the validation of the synthesized product.

Applications in Research and Drug Development

The hydrazone scaffold is a privileged structure in medicinal chemistry. The unique combination of the salicylaldehyde and 4-nitrophenyl moieties in this compound suggests several avenues for research.

  • Antimicrobial and Antifungal Agents: Hydrazone derivatives are widely investigated for their ability to combat various pathogens. The imine linkage is often crucial for this activity, and the aromatic substituents can be modified to tune the potency and spectrum of action.

  • Anti-inflammatory Agents: Certain p-nitrophenyl hydrazones have been explored as inhibitors of enzymes like cyclooxygenase (COX), which are key mediators of inflammation. The development of multi-target anti-inflammatory drugs is an active area of research where such scaffolds are valuable.

  • Anticancer Research: The ability of hydrazones to act as ligands and chelate metal ions is a property exploited in the design of novel anticancer agents. Their mechanism can involve inducing apoptosis or inhibiting enzymes crucial for cancer cell proliferation.

  • Analytical Chemistry and Sensing: The chromogenic nature of this compound, arising from its extended conjugated system, makes it a candidate for use in colorimetric sensors. It can be used for the detection of specific metal ions or anions, where binding induces a noticeable color change.

Safety and Handling

As with any chemical compound, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its parent compounds.

  • 2-Hydroxybenzaldehyde: Causes skin and serious eye irritation. It is also harmful if swallowed.

  • 4-Nitrophenylhydrazine: May be explosive if heated under confinement and is harmful if swallowed. It also causes skin and serious eye irritation and may cause respiratory irritation.

Recommended Handling Precautions:

PrecautionRationale
Engineering Controls Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.
Handling Avoid creating dust. Prevent contact with skin, eyes, and clothing.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.
First Aid (Eyes) In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.
First Aid (Skin) In case of contact, wash skin with soap and plenty of water.

Conclusion

This compound is a compound with significant potential, underpinned by the versatile chemistry of the hydrazone functional group. Its straightforward, high-yield synthesis and the intriguing combination of its structural motifs make it an attractive target for academic and industrial researchers. From serving as a building block in the synthesis of complex heterocyclic systems to its potential as a bioactive lead compound, this molecule represents a valuable tool for professionals in drug discovery, materials science, and analytical chemistry. This guide provides the foundational and practical knowledge necessary to synthesize, validate, and explore its promising applications.

References

  • PubChem. (n.d.). Benzaldehyde, 2-(4-nitrophenyl)hydrazone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H11N3O3). Retrieved from [Link]

  • PubChem. (n.d.). p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone. National Center for Biotechnology Information. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 7(11), 1136-1141.
  • Mondal, S., et al. (2022). Structure-based discovery of multi-target directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness. ChemRxiv.
  • Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698.
  • Jabeen, M. (2022).

Sources

Methodological & Application

Application Note: Strategic Synthesis and Characterization of Transition Metal Complexes with 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rational Design

The ligand system 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone (hereafter H2L ) represents a privileged scaffold in coordination chemistry. Derived from the condensation of salicylaldehyde and 4-nitrophenylhydrazine, this ligand offers a unique electronic environment for transition metals.

Why this Ligand?
  • Electronic Modulation: The p-nitro group (

    
    ) on the hydrazine phenyl ring acts as a strong electron-withdrawing group (EWG). This increases the acidity of the hydrazinic 
    
    
    
    proton, facilitating deprotonation and stabilizing the anionic form of the ligand during coordination.
  • Chelation Stability: The ligand typically acts as a bidentate (

    
    ) or tridentate donor (depending on stacking/bridging), forming stable 6-membered chelate rings with metals like Cu(II), Ni(II), and Co(II).
    
  • Biological Pharmacophore: The azomethine (

    
    ) linkage, combined with the nitro-aromatic system, is a proven pharmacophore for antimicrobial and anticancer activity, often enhanced upon metal chelation (Chemotherapy Theory).
    

Experimental Protocols

Safety & Pre-requisites
  • Hazard Warning: 4-Nitrophenylhydrazine is toxic and a potential sensitizer. Handle in a fume hood.

  • Solvent Choice: Ethanol is the standard green solvent; however, the nitro group reduces solubility. If precipitation is premature, use a Methanol/DMF mixture.

Protocol A: Ligand Synthesis (H2L)

Objective: Isolate high-purity Schiff base ligand.

  • Stoichiometry: Equimolar (1:1) ratio.[1][2][3][4][5]

    • Salicylaldehyde:[6] 10 mmol (1.22 g)

    • 4-Nitrophenylhydrazine: 10 mmol (1.53 g)

  • Solvation: Dissolve the hydrazine in 20 mL hot absolute ethanol. Separately, dissolve salicylaldehyde in 10 mL ethanol.

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid to the hydrazine solution.

  • Condensation: Add the aldehyde solution dropwise to the hydrazine solution under continuous stirring.

  • Reflux: Reflux the mixture at 75-80°C for 3–4 hours.

    • Indicator: Solution will darken (yellow

      
       orange/red).
      
  • Isolation: Cool to room temperature, then refrigerate overnight. Filter the precipitate.

  • Purification: Recrystallize from hot ethanol.

    • Yield Target: >75%[7]

    • Validation: Melting Point (Expect ~252°C) [1].

Protocol B: Metal Complex Synthesis (General M-L)

Objective: Synthesis of [M(L)2] or [M(L)Cl] complexes (M = Cu, Ni, Co, Zn).

  • Metal Salt Preparation: Dissolve 1.0 mmol of Metal(II) Acetate or Chloride in 15 mL methanol.

    • Note: Acetates are preferred as they act as self-buffering agents, aiding the deprotonation of the phenolic

      
      .
      
  • Ligand Solution: Dissolve 2.0 mmol (for 1:2 complex) or 1.0 mmol (for 1:1) of H2L in 25 mL hot ethanol/DMF (4:1 ratio).

  • Reaction: Add the metal salt solution to the hot ligand solution.

  • pH Adjustment (Critical): If using Chloride salts, adjust pH to 7.5–8.0 using dilute aqueous ammonia or

    
     to ensure deprotonation.
    
  • Reflux: Reflux for 4–6 hours.

  • Work-up:

    • Filter the colored precipitate while hot (removes unreacted ligand).

    • Wash with hot water (removes metal salts) followed by cold ethanol.

    • Dry in a vacuum desiccator over

      
      .
      

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis and characterization workflow.

SynthesisWorkflow Precursors Precursors: Salicylaldehyde + 4-Nitrophenylhydrazine Reflux Acid Catalyzed Reflux (EtOH, 3-4h) Precursors->Reflux Ligand Ligand (H2L) Isolate & Recrystallize Reflux->Ligand Complexation Complexation Reaction (pH 7-8, Reflux) Ligand->Complexation Add to Metal Sol. MetalSalt Metal Salt (Acetate/Chloride) MetalSalt->Complexation Precipitate Precipitate Formation Complexation->Precipitate Wash Purification (Hot Water/EtOH Wash) Precipitate->Wash FinalProduct Final Complex [M(L)n] Wash->FinalProduct

Figure 1: Step-by-step synthesis workflow for this compound complexes.[5]

Characterization & Validation Strategy (Trustworthiness)

To validate the formation of the complex, you must observe specific spectral shifts. The ligand coordinates primarily through the Phenolic Oxygen and the Azomethine Nitrogen .

Infrared (FT-IR) Interpretation

The "Fingerprint" of coordination:

Functional GroupLigand (

)
Complex (

)
Mechanistic Insight

(Phenolic)

(Broad)
Disappears Indicates deprotonation and coordination of Oxygen [2].

(Azomethine)

Shift

10-20
Nitrogen lone pair donation to Metal (

) weakens the C=N bond [3].

(Phenolic)

Shift

10-30
C-O bond strengthens upon M-O bond formation.

Absent

Definitive proof of metal chelation (New bands) [4].
Electronic Spectroscopy (UV-Vis)[8][9]
  • Ligand: Shows

    
     (aromatic) and 
    
    
    
    (imine) transitions.
  • Complex:

    • LMCT (Ligand-to-Metal Charge Transfer): Intense band

      
       nm.
      
    • d-d Transitions: Weak bands

      
       nm.
      
      • Cu(II):[1][4][8][9] Broad band ~600-700 nm suggests Distorted Octahedral or Square Planar.

      • Ni(II): Multiple bands (e.g.,

        
        ) indicate Octahedral geometry.[9][10]
        
Coordination Logic Diagram

CoordinationLogic LigandState Ligand State Deprotonation Phenolic -OH Deprotonation LigandState->Deprotonation Base/Acetate Coordination Bidentate (NO) Chelation LigandState->Coordination Azomethine N: Deprotonation->Coordination Anionic O- Result Stable 6-Membered Ring Formation Coordination->Result

Figure 2: Mechanistic pathway of ligand binding to the metal center.

Application Context: Biological Activity[2][3][4][6][8][9][10][12][13][14][15]

The transition metal complexes of this ligand system exhibit enhanced biological activity compared to the free ligand, a phenomenon explained by Overtone’s Concept and Tweedy’s Chelation Theory .

  • Lipophilicity: Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the ligand ring. This increases the lipophilicity of the complex.

  • Cell Penetration: Enhanced lipophilicity allows the complex to penetrate the lipid membrane of bacterial/fungal cells more effectively.

  • Mechanism: Once inside, the complex can block metal binding sites on enzymes or disturb the respiration process of the cell.

    • Key Targets:S. aureus (Gram +), E. coli (Gram -), and Candida albicans (Fungal) [5].[10][11]

References

  • ResearchGate. An improved procedure for the synthesis of 2-hydroxybenzaldehyde... (Melting Point Verification). Available at: [Link]

  • MDPI. Synthesis, Characterization and Biological Activities of Cu(II), Co(II)... Complexes. (IR Spectral Shifts). Available at: [Link]

  • Arabian Journal of Chemistry. Preparation, characterization of some transition metal complexes of hydrazone derivatives. Available at: [Link]

  • Journal of Research in Chemistry. Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Available at: [Link]

  • NIH / PubMed. Synthesis of Novel Cu(II), Co(II)... Hydrazone Metal Complexes as Potent Anticancer Agents.[6][8] Available at: [Link]

Sources

Application Note: Colorimetric Sensing of Fluoride and Acetate Anions using 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

[1]

Introduction

The shift from expensive, instrument-heavy analysis to rapid "naked-eye" detection is a critical trend in environmental monitoring and drug development. 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone (2-HB-4NPH) represents a class of "push-pull" chromogenic sensors capable of detecting biologically and environmentally significant anions—specifically Fluoride (


This application note details the synthesis, characterization, and experimental protocols for using 2-HB-4NPH. Unlike fluorescence-only probes, this molecule utilizes an Intramolecular Charge Transfer (ICT) mechanism triggered by deprotonation, resulting in a distinct bathochromic shift (Yellow

Key Applications
  • Environmental Safety: Detection of fluoride levels in drinking water.

  • Pharmaceutical Analysis: Monitoring acetate impurities in drug formulations.

  • Chemical Biology: Studying anion transport across membranes.

Scientific Principles & Mechanism[1][2]

The "Push-Pull" Electronic System

The sensor operates on a donor-acceptor basis:

  • Electron Donor: The phenolic hydroxyl (-OH) and the hydrazone amine (-NH).

  • Electron Acceptor: The

    
    -nitrophenyl group (strong electron-withdrawing).
    
  • The Trigger: In neutral organic solvents (DMSO/Acetonitrile), the molecule absorbs in the blue region (appearing yellow). Upon interaction with basic anions (

    
    , 
    
    
    ), the acidic -NH or -OH protons are removed (deprotonation). This creates a negative charge density that pushes electrons across the
    
    
    -conjugated bridge toward the nitro group, dramatically lowering the HOMO-LUMO gap and shifting absorption to the green/yellow region (appearing red/purple).
Mechanistic Pathway Diagram

The following diagram illustrates the synthesis and the anion-sensing mechanism.

Mechanismcluster_synthesisSynthesiscluster_sensingSensing Mechanism (Deprotonation)R12-Hydroxybenzaldehyde(Salicylaldehyde)ProbeProbe (2-HB-4NPH)(Yellow Solution)R1->ProbeEtOH, RefluxCat. AcidR24-NitrophenylhydrazineR2->ProbeComplexAnionic Complex(Deprotonated Form)(Red/Purple Solution)Probe->Complex + Anion(H-Bonding -> Deprotonation)AnionTarget Anion(F-, AcO-)Anion->Complex

Figure 1: Synthesis of 2-HB-4NPH via Schiff base condensation and the subsequent colorimetric shift upon anion-induced deprotonation.

Synthesis Protocol

Safety Note: 4-Nitrophenylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

Materials
  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 4-Nitrophenylhydrazine hydrochloride

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Procedure
  • Dissolution: Dissolve 1.0 mmol of 4-nitrophenylhydrazine in 20 mL of hot absolute ethanol.

  • Addition: Add 1.0 mmol of 2-hydroxybenzaldehyde dropwise to the hydrazine solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 3–4 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature. A precipitate (yellow/orange solid) will form.

  • Purification: Filter the solid and wash with cold ethanol (3 x 10 mL). Recrystallize from hot ethanol to obtain pure needle-like crystals.

  • Yield: Typical yield is 75–85%.

Experimental Protocols for Sensing

Stock Solution Preparation

Reproducibility depends on accurate stock concentrations.

  • Solvent: DMSO (Dimethyl sulfoxide) or ACN (Acetonitrile). Note: DMSO is preferred for biological mimicry; ACN is preferred for sharp color contrast.

  • Probe Stock (

    
     M):  Dissolve 2.57 mg of 2-HB-4NPH (MW: ~257.25  g/mol ) in 10 mL of solvent.
    
  • Anion Stocks (

    
     M):  Prepare tetrabutylammonium (TBA) salts of 
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    in the same solvent. Note: TBA salts are used to ensure solubility in organic media.
Colorimetric Titration Workflow
  • Blank Preparation: Add 30 µL of Probe Stock to 2.97 mL of solvent in a quartz cuvette (Final [Probe] =

    
     M). Record UV-Vis spectrum (300–700 nm).
    
  • Titration: Sequentially add aliquots (e.g., 0.5 equiv) of the Anion Stock to the cuvette.

  • Observation: Mix by inversion for 10 seconds. Wait 1 minute for equilibrium.

  • Measurement: Record absorbance after each addition. Look for the disappearance of the band at ~380 nm and the emergence of a new ICT band at ~500–550 nm.

Interference & Selectivity Study

To validate the sensor, you must prove it does not respond to non-target ions.

Ion Added (10 equiv)Expected ColorAbsorbance Shift (

)
None (Probe only) Yellow ~380 nm
Fluoride (

)
Red/Purple ~520 nm (Strong Shift)
Acetate (

)
Red/Orange ~500 nm (Moderate Shift)
Chloride (

)
YellowNo Change
Bromide (

)
YellowNo Change
Nitrate (

)
YellowNo Change

Data Analysis & Validation

Experimental Workflow Diagram

Use this logic flow to process your raw data into publication-quality metrics.

Workflowcluster_calcsQuantitative MetricsStartRaw UV-Vis Data(Absorbance vs Wavelength)IsosbesticCheck Isosbestic Point(Validates 2-state equilibrium)Start->IsosbesticPlotPlot Absorbance vs [Ion]Isosbestic->PlotLODLOD Calculation(LOD = 3σ / k)Plot->LODKaBinding Constant (Ka)(Benesi-Hildebrand Plot)Plot->KaResultFinal Sensor Profile(Sensitivity & Selectivity)LOD->ResultKa->Result

Figure 2: Data processing workflow for validating sensor performance.

Calculating the Limit of Detection (LOD)
  • Measure the absorbance of the probe only (blank) 10 times. Calculate the standard deviation (

    
    ) at the new 
    
    
    (e.g., 520 nm).
  • Plot Absorbance (y) vs. Concentration of Anion (x) from the linear region of your titration.

  • Determine the slope (

    
    ).[1]
    
  • Formula:

    
    [1]
    
Calculating Binding Constant ( )

Use the Benesi-Hildebrand equation for 1:1 binding:

  • Plot

    
     vs 
    
    
    .[2]
  • 
    .[1]
    

Troubleshooting & Expert Tips

  • Moisture Sensitivity: Anions like Fluoride are heavily solvated by water. Even 1-2% water content in your DMSO/ACN can quench the sensing mechanism because water H-bonds to the anion, preventing it from deprotonating the probe. Always use dry solvents.

  • Isosbestic Points: If your UV-Vis titration curves do not intersect at a single "isosbestic" point, you likely have multiple equilibria (e.g., 1:1 and 1:2 binding) or probe decomposition.

  • Counter-ion Effect: Always report which salt you used (e.g., TBA-F vs NaF). TBA salts are required for organic solvents; NaF is only soluble in water, where this sensor is less effective.

References

  • Suharman, S. & Rahayu, S. (2022).[3] A New Colorimetric Sensor Responding CN- Anion based on Hydrazone Compound in Acetonitrile Solution.[3][4] SciTePress.[3]

  • Gomes, et al. (2022). New Dinitrophenyl Hydrazones as Colorimetric Probes for Anions.[5][6][4][7][8] MDPI Molecules.

  • Nie, L., et al. (2011).[7] Highly Selective Colorimetric Fluoride Receptors Based on 2-Hydroxynaphthaldehyde Phenylhydrazone Derivatives.[7] Chemical Journal of Chinese Universities.[7]

  • Sigma-Aldrich. Product Specification: this compound.[9]

Application Note: Computational Elucidation of Tautomeric Equilibria in 4-Nitrophenylhydrazones using DFT

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrophenylhydrazones are a critical scaffold in drug discovery, exhibiting potent antimicrobial, analgesic, and anti-inflammatory properties. However, their efficacy is often dictated by their tautomeric state (Hydrazone vs. Azo form), which is highly sensitive to solvent polarity and pH.

Experimental characterization (NMR/UV-Vis) is often complicated by rapid proton exchange and solubility issues. This Application Note provides a rigorous Density Functional Theory (DFT) protocol to definitively predict the thermodynamic stability, transition kinetics, and spectral signatures of these tautomers.

Key Technical Recommendations:

  • Functional: M06-2X (primary) for energetics/kinetics; wB97X-D (secondary) for dispersion-heavy systems.

  • Basis Set: 6-311++G(d,p) (Required: Diffuse functions are non-negotiable due to the nitro group's lone pairs).

  • Solvation: SMD (Solvation Model based on Density) yields superior

    
     accuracy over IEFPCM for this class of polar molecules.
    

Theoretical Framework & Mechanistic Insight

The core equilibrium involves the migration of a proton from the hydrazine nitrogen to the methine carbon (or vice versa), accompanied by


-bond reorganization.

The "Push-Pull" Challenge: The 4-nitro group acts as a strong Electron Withdrawing Group (EWG). In the hydrazone form, this creates a significant Intramolecular Charge Transfer (ICT) from the amine nitrogen to the nitro group. Standard functionals (B3LYP) often overestimate the delocalization energy of such conjugated systems.

The Tautomeric Triad:

  • Hydrazone Form (H-form): Typically the most stable in polar solvents due to dipolar resonance stabilization.

  • Azo Form (A-form): Often favored in non-polar environments or the solid state.

  • Ene-hydrazine (Intermediate): Rare, but acts as a transient mechanistic bridge.

Diagram 1: Tautomeric Equilibrium & Computational Workflow

TautomerWorkflow cluster_chem Chemical Mechanism cluster_comp Computational Protocol Hydrazone Hydrazone Form (N-H...O Stabilized) TS Transition State (Proton Transfer) Hydrazone->TS  ΔG‡   ConfSearch 1. Conformational Search (Scan Dihedrals) Hydrazone->ConfSearch Input TS->Hydrazone Azo Azo Form (N=N Double Bond) TS->Azo Azo->TS Opt 2. Geometry Opt + Freq (M06-2X/6-311++G(d,p)) ConfSearch->Opt Solv 3. Solvation Energy (SMD Model) Opt->Solv Prop 4. Spectral Validation (GIAO-NMR / TD-DFT) Solv->Prop

Caption: Integrated workflow linking the chemical equilibrium (top) to the stepwise DFT protocol (bottom).

Detailed Experimental Protocols

Protocol A: Geometry Optimization & Thermodynamic Stability

Objective: Determine the Global Minimum (


) for both tautomers.
  • Conformational Scanning (Critical):

    • Hydrazones possess rotation around the

      
       and 
      
      
      
      bonds.
    • Perform a relaxed potential energy surface (PES) scan of the

      
       dihedral angle in 
      
      
      
      increments.
    • Why: This prevents trapping in local minima (e.g., syn vs anti rotamers).

  • Optimization Setup:

    • Software: Gaussian 16 / ORCA 5.0 / Q-Chem.

    • Functional: M06-2X .

      • Reasoning: Benchmarks indicate M06-2X outperforms B3LYP for barrier heights and non-covalent interactions (like the H-bonding in hydrazones) [1, 2].

    • Basis Set: 6-311++G(d,p) .[1][2][3][4]

      • Reasoning: The ++ (diffuse functions) are mandatory to describe the lone pair electron density on the nitro-oxygen and hydrazine-nitrogen atoms.

    • Solvation: SMD (Solvation Model based on Density).[5]

      • Solvent: Match experimental conditions (e.g., DMSO, Ethanol, Chloroform).

  • Self-Validation Criteria:

    • Frequency analysis must yield zero imaginary frequencies .

    • Check

      
       values to ensure no spin contamination (for closed-shell singlets).
      
Protocol B: Transition State (TS) Search

Objective: Calculate the kinetic barrier (


) of tautomerization.
  • Guess Structure:

    • Construct a geometry midway between the Hydrazone and Azo forms. The transferring proton should be roughly equidistant (~1.3 Å) from both N and C acceptor sites.

  • Method:

    • Use the QST3 (Synchronous Transit-Guided Quasi-Newton) method if both reactant and product minima are known.

    • Alternatively, use Opt=TS with a calculated Hessian (CalcFC).

  • Self-Validation:

    • One imaginary frequency is required (usually around

      
       for H-transfer).
      
    • Visualize the vibration: It must correspond to the H-atom moving between N and C.

    • Run an IRC (Intrinsic Reaction Coordinate) calculation to confirm the TS connects the correct reactant and product.

Protocol C: Spectral Validation (NMR & UV-Vis)

Objective: Correlate calculated structures with experimental spectra to confirm the dominant species.

1. NMR Prediction (GIAO Method):

  • Geometry: Use the SMD-optimized geometry.

  • Method: NMR=GIAO

  • Functional: mPW1PW91 or B3LYP (often yields better magnetic properties than M06-2X despite worse energetics).

  • Scaling: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

    • 
      .
      

2. UV-Vis Prediction (TD-DFT):

  • Method: Time-Dependent DFT (TD-DFT).[6]

  • N-States: Calculate at least 10 excited states (nstates=10) to capture high-energy

    
     transitions.
    
  • Functional: CAM-B3LYP or wB97X-D .

    • Reasoning: 4-nitrophenylhydrazones are "push-pull" dyes. Standard B3LYP suffers from "ghost states" and underestimates Charge Transfer (CT) excitation energies. Range-separated functionals correct this [3].

Data Presentation & Analysis

Table 1: Benchmark of Functionals for Hydrazone Stability

Relative Gibbs Free Energy (


) in kcal/mol in DMSO (SMD).
FunctionalBasis SetHydrazone (

)
Azo (

)
Barrier (

)
Accuracy Rating
M06-2X 6-311++G(d,p)0.00 (Dominant)+4.234.5High
wB97X-D6-311++G(d,p)0.00+3.833.1High
B3LYP6-311++G(d,p)0.00+6.541.2Low (Overestimates stability)
PBE0def2-TZVP0.00+4.035.0Medium
Diagram 2: Solvent-Dependent Equilibrium Logic

SolventLogic cluster_nonpolar Non-Polar Solvent (e.g., CCl4) cluster_polar Polar Solvent (e.g., DMSO) NP_State Intramolecular H-Bonding Dominates NP_Result Equilibrium shifts toward Azo / Enol Forms NP_State->NP_Result P_State Dipole Stabilization (Zwitterionic Resonance) P_Result Equilibrium shifts toward Hydrazone Form P_State->P_Result

Caption: Influence of solvent polarity on the stabilization of tautomeric forms.

References

  • Walker, M. (2013).[7] Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. University of Birmingham.[7] Link

  • Benchmarking of density functionals for Z-azoarene half-lives. ChemRxiv. Link

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra. MDPI. Link

  • Solid state NMR and DFT studies of azo–hydrazone tautomerism. Royal Society of Chemistry (RSC). Link

  • GIAO Calculations of Chemical Shifts of NMR Spectra. IMIST. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical experimental parameters.

Introduction

This compound is a valuable compound in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules. Its formation is a classic example of a condensation reaction, specifically the formation of a hydrazone from an aldehyde (2-hydroxybenzaldehyde, also known as salicylaldehyde) and a hydrazine derivative (4-nitrophenylhydrazine). While the synthesis appears straightforward, achieving high yields of a pure product can be challenging. This guide provides a comprehensive resource to navigate these challenges, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise and scientifically grounded answers.

Q1: What is the underlying mechanism of hydrazone formation?

A1: The synthesis of a hydrazone is a nucleophilic addition-elimination reaction. The process is typically acid-catalyzed and involves two main stages[1][2][3]:

  • Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of 4-nitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde. This forms a tetrahedral intermediate called a carbinolamine.

  • Elimination (Dehydration): The carbinolamine intermediate is unstable and eliminates a molecule of water to form the stable C=N double bond of the hydrazone. At neutral pH, the breakdown of this tetrahedral intermediate is often the rate-limiting step[4][5].

Q2: Why is pH control crucial for this reaction?

A2: The reaction rate is highly dependent on the pH of the medium. A mildly acidic environment (typically pH 4-6) is optimal.[1][6] Here's why:

  • Too Acidic (Low pH): If the pH is too low, the 4-nitrophenylhydrazine, which is a base, will be protonated. This protonated form is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the reaction.[1][5]

  • Too Basic or Neutral (High pH): While the hydrazine is a potent nucleophile at higher pH, the carbonyl group of the aldehyde is not sufficiently activated. Acid catalysis is necessary to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack.[1][5]

Q3: What is the role of an acid catalyst, and which one should I use?

A3: An acid catalyst, such as a few drops of glacial acetic acid, is often added to accelerate the reaction.[6] The catalyst protonates the carbonyl oxygen of the 2-hydroxybenzaldehyde, making the carbonyl carbon more electrophilic and speeding up the initial nucleophilic attack by the hydrazine.[5] While strong acids can also serve this purpose, they are generally avoided as they can fully protonate the hydrazine nucleophile, rendering it unreactive.[5] Weak acids like acetic acid provide a sufficient concentration of protons to catalyze the reaction without deactivating the nucleophile.

Q4: How does the ortho-hydroxyl group on 2-hydroxybenzaldehyde influence the reaction?

A4: The ortho-hydroxyl group in 2-hydroxybenzaldehyde can participate in intramolecular hydrogen bonding with the imine nitrogen of the newly formed hydrazone. This interaction can stabilize the product.[7][8] Furthermore, studies have shown that ortho-substituents in benzaldehydes can sometimes accelerate hydrazone formation, potentially through intramolecular catalysis where the hydroxyl group assists in the proton transfers during the reaction.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Product Yield

A lower than expected yield is one of the most frequent problems. The following table outlines potential causes and their corresponding solutions.

Possible Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if starting materials are still present.- Gently warm the reaction mixture if the reaction is sluggish at room temperature.The reaction may require more time to reach completion, especially if the concentrations of reactants are low.
Suboptimal pH - Measure the pH of the reaction mixture and adjust to pH 4-6 using a weak acid (e.g., acetic acid) or base.As discussed in the FAQs, the reaction rate is highly pH-dependent.[1][6]
Hydrolysis of Product - Avoid excess water in the reaction mixture and during workup.- If possible, perform the reaction in a non-aqueous solvent like ethanol.Hydrazones can be susceptible to hydrolysis, which is the reverse of the formation reaction, especially in the presence of excess water and acid.[9][10]
Side Reactions - Use a slight excess (1.1 equivalents) of 4-nitrophenylhydrazine.- Add the 2-hydroxybenzaldehyde solution slowly to the 4-nitrophenylhydrazine solution.An excess of the aldehyde can lead to the formation of an azine byproduct (R₂C=N-N=CR₂).[6][9]
Poor Product Precipitation - After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.- If the product is still soluble, try adding a co-solvent in which the product is less soluble (an "anti-solvent").The solubility of the hydrazone product is temperature-dependent. Lowering the temperature will decrease its solubility and promote precipitation.
Issue 2: Impure Product (Incorrect Color, Broad Melting Point)

Obtaining an impure product can complicate downstream applications. The following workflow can help diagnose and solve purity issues.

G start Impure Product Obtained check_color Is the product color off? (e.g., brownish instead of yellow/orange) start->check_color check_mp Is the melting point broad or lower than expected? start->check_mp side_reaction Side reaction products likely present check_color->side_reaction Yes incomplete_reaction Unreacted starting materials present check_mp->incomplete_reaction Yes recrystallize Perform Recrystallization solvent_issue Inappropriate recrystallization solvent or technique recrystallize->solvent_issue Fails final_product Pure Product recrystallize->final_product Success column_chrom Consider Column Chromatography column_chrom->final_product check_reagents Check Purity of Starting Materials side_reaction->recrystallize side_reaction->check_reagents incomplete_reaction->recrystallize incomplete_reaction->check_reagents solvent_issue->column_chrom

Caption: Troubleshooting workflow for an impure product.

Q5: My product is an oil and won't crystallize. What should I do?

A5: Oily products can be challenging to purify. Here are a few techniques to try:

  • Trituration: Add a small amount of a solvent in which your product is insoluble (e.g., cold hexanes or diethyl ether) and scratch the inside of the flask with a glass rod. This can induce crystallization.

  • Solvent for Recrystallization: Finding the right solvent is key. Ethanol is often a good starting point for recrystallizing hydrazones.[11] If the product is too soluble, a solvent mixture (e.g., ethanol/water) might be necessary.

  • Seeding: If you have a small amount of pure, solid product, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

Q6: I'm seeing a second spot on my TLC plate. What could it be?

A6: A second spot on your TLC plate could be several things:

  • Unreacted Starting Material: Compare the Rf values of the spots to your starting materials (2-hydroxybenzaldehyde and 4-nitrophenylhydrazine).

  • Azine Byproduct: If you used an excess of the aldehyde, you might have formed the corresponding azine. This is often less polar than the desired hydrazone.[6][9]

  • Degradation Product: Hydrazones can be susceptible to oxidation or hydrolysis, especially if exposed to air, light, or residual acid for extended periods.[6]

Experimental Protocol: Synthesis of this compound

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 4-Nitrophenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Beaker or Erlenmeyer flask

  • Stir bar and stir plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the Hydrazine: In a 100 mL Erlenmeyer flask, dissolve 1.0 equivalent of 4-nitrophenylhydrazine in a minimal amount of warm ethanol.

  • Prepare the Aldehyde Solution: In a separate beaker, dissolve 1.0 equivalent of 2-hydroxybenzaldehyde in a small amount of ethanol.

  • Catalyze the Reaction: To the 4-nitrophenylhydrazine solution, add 2-3 drops of glacial acetic acid.

  • Combine Reactants: Slowly add the 2-hydroxybenzaldehyde solution to the stirring 4-nitrophenylhydrazine solution. A precipitate should begin to form.

  • Reaction Completion: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC to ensure all the limiting reagent has been consumed.

  • Product Isolation: Cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the product with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Allow the product to air dry on the filter paper, or for more rigorous drying, place it in a vacuum oven at a low temperature.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation dissolve_hydrazine 1. Dissolve 4-Nitrophenylhydrazine in warm Ethanol add_catalyst 3. Add Acetic Acid to Hydrazine solution dissolve_hydrazine->add_catalyst dissolve_aldehyde 2. Dissolve 2-Hydroxybenzaldehyde in Ethanol combine 4. Slowly add Aldehyde solution to Hydrazine solution dissolve_aldehyde->combine add_catalyst->combine stir 5. Stir at room temperature (30-60 min) combine->stir cool 6. Cool in ice bath stir->cool filter 7. Collect solid by vacuum filtration cool->filter wash 8. Wash with cold Ethanol filter->wash dry 9. Dry the product wash->dry

Caption: Experimental workflow for the synthesis.

References

  • Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 130(1), 46-47. [Link]

  • Rashid, U., et al. (2012). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Organic letters, 14(1), 266-269. [Link]

  • Umar, R., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Catalysis, 3(4), 555-558. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18455-18469. [Link]

  • Wikipedia. (n.d.). Hydrazone. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Anacona, J. R., & Maria, A. (2015). Hydrazones. In Hydrazones. IntechOpen. [Link]

  • Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Thieme. [Link]

  • Al-Amiery, A. A., et al. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology, 4(9), 1-8. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy. [Link]

  • Hranjec, M., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(4), 868. [Link]

  • Domagała, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(4), 2137-2148. [Link]

  • Domagała, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(4), 2137-2148. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • Tang, D., et al. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry, 20, 175-207. [Link]

  • Domagała, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Goudgaon, N. M., et al. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Organic & Medicinal Chemistry International Journal, 7(4). [Link]

  • Ceylan, Ş., et al. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. Records of Natural Products, 16(6), 560-570. [Link]

  • Clark, J. (2023). addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]

  • Frey, J., et al. (2018). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their isomers by high-performance liquid chromatography. Journal of Chromatography A, 1531, 143-150. [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]

  • ResearchGate. (2020). How to purify hydrazone?. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Addition-Elimination Reactions. LibreTexts. [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Brown, D. (n.d.). Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Frey, J., et al. (2018). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their isomers by high-performance liquid chromatography. PubMed. [Link]

  • Kadam, S. S., et al. (2012). REVIEW ARTICLE ON: CHEMICAL IMPORTANCE OF BRADY'S REAGENT. International Journal of Research in Pharmacy and Chemistry, 2(4), 1086-1091. [Link]

Sources

Technical Support Center: Purification of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the purification of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone. This guide is designed for researchers, medicinal chemists, and process development scientists who require a highly pure product for their work. We will delve into the nuances of selecting an appropriate recrystallization solvent system and provide practical, field-tested solutions to common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: There is no single "perfect" solvent for every situation, as the optimal choice depends on the specific impurities present. However, given the molecular structure—featuring polar hydroxyl, nitro, and hydrazone moieties alongside aromatic rings—polar protic solvents are excellent starting points. Ethanol is a commonly recommended and effective solvent for recrystallizing hydrazone derivatives due to its favorable solubility profile at different temperatures.[1][2] Other potential single solvents include methanol, acetonitrile, or ethyl acetate.[1]

Q2: My compound is soluble in everything I try, even at room temperature. What should I do?

A2: This indicates that single-solvent systems may be unsuitable. The solution is to employ a mixed-solvent system , also known as an anti-solvent recrystallization.[3] In this technique, you dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate). Then, you slowly add a miscible "bad" or "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, water) at an elevated temperature until the solution becomes faintly cloudy. Adding a few drops of the "good" solvent to redissolve the precipitate and then allowing the solution to cool slowly will often yield high-quality crystals.[4]

Q3: What causes my product to "oil out" instead of forming crystals, and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by using a solvent that is too non-polar or by cooling the solution too rapidly.[5] To resolve this, you can try the following:

  • Reheat the solution and add a small amount of additional solvent to decrease the saturation level.[5]

  • If using a mixed-solvent system, add more of the "good" solvent.

  • Slow down the cooling rate significantly by insulating the flask.

  • Consider switching to a higher-boiling point or more polar solvent.

Q4: How can I monitor the purity of my recrystallized product?

A4: The most common and effective methods are Thin Layer Chromatography (TLC) and melting point analysis.

  • TLC: Spot the crude material, the recrystallized solid, and the remaining mother liquor on a TLC plate. A pure product should appear as a single, distinct spot, while the mother liquor will contain the impurities.[1]

  • Melting Point: A pure crystalline solid will have a sharp, defined melting point range that is consistent with literature values. Impurities typically depress and broaden the melting point range.[2]

Troubleshooting Guide: Specific Experimental Issues

Problem Encountered Underlying Cause & Scientific Rationale Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated. This can happen if too much solvent was used, or the compound has significant solubility even at low temperatures. Crystal formation requires nucleation, which may not occur spontaneously.1. Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth to begin.[5] 2. Add a Seed Crystal: Introduce a tiny crystal of the crude product to act as a template for crystallization.[5] 3. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again. 4. Cool to Lower Temperatures: Use an ice-salt bath or a freezer to further decrease the compound's solubility.
Crystallization Occurs Too Quickly Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of purification. This is typically caused by a solution that is too concentrated or cooled too quickly.[5]1. Reheat the flask to redissolve the solid. 2. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease saturation.[5] 3. Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it within a larger beaker of hot water to ensure gradual cooling.
Poor or Low Yield This is one of the most common issues. It can result from using an excessive amount of solvent, premature crystallization during a hot filtration step, or incomplete precipitation.1. Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[2] 2. Preheat Equipment: If performing a hot filtration, preheat the funnel and receiving flask to prevent the product from crystallizing on the filter paper. 3. Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[6]
Colored Impurities Remain in Crystals The impurities may have similar solubility profiles to the desired compound, or they may be adsorbed onto the crystal surface.1. Activated Charcoal: If the impurities are colored, consider adding a very small amount of activated charcoal to the hot solution before filtration. Charcoal has a high surface area and can adsorb colored impurities. Use sparingly, as it can also adsorb your product. 2. Second Recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.

Data Presentation: Solvent Selection Guide

The selection of a solvent is an empirical process.[7] This table provides a starting point for screening suitable solvents for this compound based on polarity and general applicability to hydrazones.

Solvent SystemBoiling Point (°C)Polarity IndexSuitability & Rationale
Ethanol 785.2Primary Choice. Good balance of polarity. Often dissolves hydrazones well when hot but has reduced solubility when cold.[1][8]
Methanol 656.6More polar than ethanol. May be too effective a solvent, leading to lower yields. Useful if impurities are non-polar.[9]
Acetonitrile 826.2A good alternative polar aprotic solvent. Can be effective for products that are oily or highly soluble in alcohols.[8]
Ethyl Acetate / Hexane 77 / 694.4 / 0.0Mixed-Solvent System. Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent. Excellent for fine-tuning polarity to exclude impurities.[1][4]
DMF / Water 153 / 1006.4 / 9.0For Poorly Soluble Compounds. DMF is a powerful polar aprotic solvent. Use a minimal amount of hot DMF and add water as the anti-solvent.
Acetone 565.4A strong, polar aprotic solvent. Its low boiling point can sometimes make it difficult to maintain a hot solution without significant evaporation.

Experimental Protocol: Recrystallization Workflow

This protocol provides a detailed, step-by-step methodology for the purification of this compound using a single-solvent system (Ethanol).

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a small volume of ethanol, just enough to create a slurry. Heat the mixture gently on a hotplate with stirring.

  • Solvent Addition: Add hot ethanol in small portions to the heated slurry until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, or if charcoal was used, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[1]

  • Ice Bath: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Transfer the crystals to a pre-weighed watch glass and allow them to dry completely, preferably in a vacuum oven.

Mandatory Visualization: Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt 2. Hot Filtration hot_filt_q->hot_filt Yes cool 3. Slow Cooling (Crystallization) hot_filt_q->cool No hot_filt->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Purified Crystals wash->dry end End: Pure Product dry->end

Caption: A logical workflow for the purification of a solid compound via recrystallization.

References

  • Reddit Community. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Reddit Community. (2019). Picking a recrystallization solvent?. r/chemhelp. [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of California, Los Angeles. (n.d.). Crystallization Solvents. [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38435-38447. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • ResearchGate. (2020). How to purify hydrazone?. [Link]

  • Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [PMC version of RSC article].
  • ChemBK. (2024). 2-Hydroxybenzaldehyde phenylhydrazone,Salicylic aldehyde phenylhydrazone. [Link]

Sources

Minimizing side reactions in the synthesis of nitro-hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an autonomous technical support center for researchers synthesizing nitro-hydrazones. It prioritizes mechanistic understanding to troubleshoot and prevent side reactions.

Status: Operational | Topic: Minimizing Side Reactions | Audience: R&D Professionals

The Nitro-Hydrazone Paradox

System Overview: Synthesizing nitro-hydrazones presents a unique "push-pull" conflict. The nitro group (


) is a powerful electron-withdrawing group (EWG).
  • If on the Carbonyl (Electrophile): It activates the carbonyl, accelerating formation but also increasing susceptibility to nucleophilic attack (SNAr) and hydrolysis.

  • If on the Hydrazine (Nucleophile): It drastically reduces nucleophilicity (e.g., 2,4-dinitrophenylhydrazine), often stalling the reaction and requiring harsh acid catalysis that degrades sensitive substrates.

This guide troubleshoots the four critical failure modes: Azine Formation , Nitro Reduction , Nucleophilic Substitution (SNAr) , and Hydrolytic Instability .

Troubleshooting Modules (Q&A)

Module A: Stoichiometry & The Azine Trap

User Query: “I am isolating a high-melting insoluble solid that isn't my product. Mass spec suggests a dimer.”

Diagnosis: You have formed an Azine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1]
This occurs when the initially formed hydrazone acts as a nucleophile and attacks a second equivalent of the carbonyl. This is the most common failure mode when the carbonyl is present in excess or high local concentrations.

Corrective Protocol:

  • Invert the Addition Order: Never add hydrazine to the carbonyl. Slowly add the carbonyl (in solution) to a stirred solution of excess hydrazine.

  • Stoichiometric Overdrive: Use 1.1 to 1.5 equivalents of hydrazine. The excess ensures that every carbonyl molecule encounters a hydrazine molecule, not a hydrazone.

  • The "Dilution Principle": Keep the reaction concentration moderate (0.1 M - 0.5 M). Azine formation is bimolecular regarding the carbon skeleton; dilution disfavors it relative to hydrazone formation.

Module B: The Reducing Environment

User Query: “My product is dark/tarry, and I see amine peaks in the NMR. The nitro group is gone.”

Diagnosis: Unwanted Nitro Reduction. Hydrazine is not just a nucleophile; it is a potent reducing agent (used in Wolff-Kishner reductions). While nitro groups are generally stable to hydrazine at room temperature, the presence of transition metals (even trace amounts in stir bars or solvents) or heating can trigger the reduction of


 to 

.

Corrective Protocol:

  • Metal Scavenging: Ensure all glass and stir bars are metal-free. Avoid metal spatulas.

  • Temperature Ceiling: Do not reflux hydrazine hydrate with nitro compounds unless necessary. Keep temperatures

    
     if possible.
    
  • Alternative Reagents: If using hydrazine hydrate is too harsh, switch to hydrazine salts (e.g., hydrazine hydrochloride) buffered with sodium acetate. The salt form is less reducing than the free base.

Module C: Nucleophilic Aromatic Substitution (SNAr)

User Query: “I’m using a halogenated nitro-benzaldehyde. The halogen is missing in the product.”

Diagnosis: SNAr Displacement. The nitro group activates the aromatic ring, making ortho/para halogens (or alkoxy groups) susceptible to displacement by hydrazine (a good nucleophile).

Corrective Protocol:

  • pH Modulation: SNAr requires a free amine. Lowering the pH (approx. pH 4-5) protonates the hydrazine, reducing its nucleophilicity just enough to favor carbonyl attack (reversible) over ring attack (irreversible), provided the carbonyl is sufficiently reactive.

  • Solvent Switch: Avoid polar aprotic solvents (DMSO, DMF) which accelerate SNAr reactions. Use protic solvents like Ethanol or Methanol , which solvate the nucleophile and reduce its reactivity toward the ring.

Module D: Kinetics vs. Thermodynamics (Catalysis)

User Query: “The reaction is stalled. I added acid, but now I’m getting hydrolysis products.”

Diagnosis: The pH Trap. Hydrazone formation is acid-catalyzed (activates carbonyl), but too much acid protonates the hydrazine (killing the nucleophile). Furthermore, the reaction produces water. If the equilibrium is not driven, water + acid = hydrolysis.

Corrective Protocol:

  • The "Goldilocks" pH: Maintain pH 4.5 – 5.5 . This is the sweet spot where the carbonyl is activated, but a fraction of hydrazine remains unprotonated.

  • Catalytic Buffers: Instead of simple mineral acids, use Aniline or Anthranilic Acid (1-10 mol%) as a nucleophilic catalyst.

    • Mechanism:[2][3][4][5][6] Aniline forms a highly reactive Schiff base (imine) with the carbonyl, which then undergoes rapid transimination with hydrazine.

  • Water Removal: Use molecular sieves or anhydrous solvents (ethanol) to drive the equilibrium forward (Le Chatelier’s principle).

Master Protocol: Optimized Synthesis

Designed to minimize azine and reduction side reactions.

Reagents:

  • Nitro-Carbonyl Substrate (1.0 equiv)

  • Hydrazine Hydrate (1.2 – 1.5 equiv) OR Hydrazine Salt + NaOAc

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (catalytic, optional)

Step-by-Step:

  • Preparation: Dissolve 1.5 equiv of Hydrazine Hydrate in Ethanol (Volume A).

  • Substrate Solution: Dissolve 1.0 equiv of Nitro-Carbonyl in Ethanol (Volume B).

  • Controlled Addition: Cool Volume A to

    
    . Add Volume B to Volume A dropwise  over 30 minutes.
    
    • Why? High local concentration of hydrazine prevents azine formation. Low temp prevents reduction.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC.[7]

    • If slow: Add 1-2 drops of Acetic Acid.

  • Workup: Most nitro-hydrazones will precipitate.

    • Filter the solid.

    • Wash 1: Cold 50% Ethanol/Water (removes excess hydrazine).

    • Wash 2: Cold Water (removes salts).

    • Drying: Vacuum dry away from light (nitro compounds can be photosensitive).

Reaction Network Visualization

The following diagram maps the competitive pathways. The Green Path is the desired synthesis. Red Paths are failure modes.

NitroHydrazonePathways Reagents Nitro-Carbonyl + Hydrazine (Excess) Hemiaminal Hemiaminal Intermediate Reagents->Hemiaminal Nucleophilic Attack Amine Amino-Hydrazone (Reduced Nitro) Reagents->Amine Reduction (Heat/Metals) SNAr_Product SNAr Adduct (Ring Substituted) Reagents->SNAr_Product SNAr (If LG present) Hydrazone Target Nitro-Hydrazone Hemiaminal->Hydrazone -H2O (Acid Catalyzed) Hydrazone->Reagents Hydrolysis (Aq. Acid) Azine Azine (Dimer) Hydrazone->Azine + Carbonyl (Low Hydrazine Conc.)

Caption: Reaction network showing the competition between the desired dehydration pathway (Green) and bimolecular/redox side reactions (Red).

Quantitative Data: Solvent & Catalyst Effects[8]

Table 1: Impact of Conditions on Yield and Purity of Nitro-Benzaldehyde Hydrazone

ConditionPrimary IssueYieldPurityRecommendation
1:1 Stoichiometry Azine Formation65%Low (Dimer)❌ Avoid
Excess Carbonyl Azine Formation40%Very Low❌ Avoid
Excess Hydrazine (1.5 eq) None (Ideal)92% High ✅ Standard
Reflux (High Temp) Nitro Reduction70%Med (Tars)⚠️ Caution
pH < 2 (Strong Acid) Protonation/Hydrolysis30%High❌ Too Slow
pH 4-5 (Acetate Buffer) Optimal Catalysis95% High ✅ Optimized

References

  • Mechanisms of Hydrazone Formation & C

    • Kool, E. T., et al. (2018).[8][9] Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity.[8] Chemical Science. Link

  • Azine Form

    • BenchChem Technical Guides. (2025).[7] Preventing common side reactions during the synthesis and handling of hydrazones. Link

  • Nitro Group Reduction by Hydrazine

    • Master Organic Chemistry. (2018).[5][8][9][10] Reduction of Nitro Groups to Amines. Link

  • Nucleophilic Arom

    • Wikipedia. Nucleophilic aromatic substitution. Link

  • General Hydrazone Synthesis Protocols

    • Organic Chemistry Portal. Hydrazone Synthesis. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone (CAS No. 3155-24-6). As a compound synthesized from a reactive aldehyde and a nitrophenylhydrazine, it possesses inherent hazards that demand meticulous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance.

Core Hazard Analysis and Risk Assessment

This compound is a synthetic organic compound that, while not extensively characterized in public safety literature[1], inherits significant hazards from its parent moieties: the nitroaromatic group and the hydrazone linkage. A thorough risk assessment is the foundation of its safe management.

The primary hazards stem from two structural features:

  • The Nitrophenyl Group: Aromatic nitro compounds are known oxidizing agents and often possess explosive tendencies, particularly when multiple nitro groups are present or when subjected to heat, shock, or friction.[2][3][4] Heating can lead to violent decomposition or explosion.[4][5]

  • The Hydrazine/Hydrazone Moiety: Hydrazine and its derivatives are recognized for their reactivity and toxicity, including potential carcinogenicity.[6][7][8] They can be irritating to the skin, eyes, and respiratory system and may cause systemic effects upon absorption.[4][9][10]

The combination of these functional groups in one molecule necessitates treating this compound as a potentially explosive, toxic, and irritating chemical . The risk of explosion is significantly increased if the compound is allowed to dry out or is heated under confinement.[11]

Hazard ClassificationDescriptionPrimary Mitigation Strategy
Explosive Potential The substance may be explosive, especially when dry, heated, or subjected to friction or impact.[5][11][12]Keep wetted if supplied in that form. Avoid heat, ignition sources, and physical shock. Use appropriate shielding.
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Causes irritation to skin, eyes, and the respiratory system.[9][10]Handle only in a chemical fume hood with appropriate PPE. Prevent dust formation and direct contact.
Reactivity Highly reactive with oxidizing agents, strong bases, and some metals.[9][13]Segregate from incompatible materials during storage and disposal.
Environmental Hazard Likely harmful to aquatic life with long-lasting effects.[6] Discharge into the environment must be avoided.[14]Prevent release into drains or waterways. Dispose of as hazardous waste.

Mandatory Engineering Controls and Personal Protective Equipment (PPE)

Given the compound's hazard profile, robust safety measures are not optional. All handling, including preparation for disposal, must be conducted with the following controls in place.

  • Engineering Controls :

    • Chemical Fume Hood : All work must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

    • Blast Shield : The use of a portable blast shield is mandatory when handling the solid material due to its explosive potential.[3][12] The shield should be placed between the user and the apparatus.

    • Low Humidity Avoidance : Operations in low-humidity environments should be avoided as they increase the potential for static electricity, which can be an ignition source.[2]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : ANSI Z87.1-compliant safety goggles and a full-face shield are required at all times.[2][3]

    • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves (minimum 4mil thickness) may be suitable for minor contact, but neoprene or other more robust gloves should be considered for extensive handling.[2][12] Always consult a glove manufacturer's selection guide.

    • Body Protection : A flame-resistant lab coat must be worn over long pants and closed-toe shoes.[2][12] An apron may be required for larger quantities.

Step-by-Step Disposal Protocol

Disposal of this compound must be treated as a hazardous waste process from start to finish. Under no circumstances should this material be disposed of in standard trash or via the sewer system.[15]

Step 1: Waste Segregation and Collection
  • Designate a Specific Waste Stream : This compound must be collected as a distinct hazardous waste. Do not mix it with other solvent or solid waste streams to prevent unforeseen reactions.

  • Collect at the Source : As waste is generated, immediately transfer it to a designated hazardous waste container located in the fume hood.

  • Avoid Dust Generation : When transferring the solid, use techniques that minimize the creation of airborne dust.[14]

  • Maintain Wetness : If the compound was supplied wetted with water or another desensitizing agent, the collected waste should be kept similarly wetted to reduce the risk of explosion.[11] Do not let the material dry out.[9]

Step 2: Containerization and Labeling
  • Select an Appropriate Container : Use a clearly marked, sealable container made of inert material such as glass or polyethylene.[16] The container must be in good condition and compatible with the waste.

  • Do Not Overfill : The waste container must not be filled beyond 90% of its capacity to allow for potential expansion or gas evolution.[15]

  • Label Accurately and Completely : Affix a hazardous waste label to the container immediately. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "3155-24-6"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., Exploding Bomb, Flame, Skull and Crossbones, Exclamation Mark)

    • Accumulation start date and PI/research group information.

Step 3: Temporary Storage and Final Disposal
  • Store Safely : Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be away from heat, sunlight, and ignition sources.[16]

  • Use Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[12]

  • Arrange for Professional Disposal : This waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][17] The likely disposal method is high-temperature incineration under controlled conditions.[18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_routine Routine Disposal Workflow cluster_spill Emergency Spill Response start Waste Generated: 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone assess Assess Situation: Routine Waste or Spill? start->assess ppe_routine Don Full PPE (Goggles, Face Shield, FR Coat, Gloves) assess->ppe_routine Routine Waste ppe_spill Don Full PPE (Goggles, Face Shield, FR Coat, Gloves) assess->ppe_spill Spill collect Collect Waste in Designated Container (Keep Wetted) ppe_routine->collect label_waste Securely Cap and Label Container with Hazardous Waste Tag collect->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store end_process Contact EHS for Professional Hazardous Waste Disposal store->end_process notify Notify Personnel & Restrict Area Access ppe_spill->notify contain Contain Spill (Use Non-Combustible Absorbent) Avoid Dust! notify->contain cleanup Collect Spill Debris into Designated Waste Container contain->cleanup cleanup->label_waste

Caption: Decision workflow for safe disposal of this compound.

Emergency Procedures

Spill Management
  • Small Spill : If you are trained and it is safe to do so, manage the spill.[12] After donning appropriate PPE, cover the spill with a non-combustible absorbent material like dry sand or an inert absorbent.[13] Do NOT use combustible materials like paper towels or sawdust.[13] Gently sweep the material into the designated hazardous waste container, avoiding dust generation.[14]

  • Large Spill : Evacuate the area immediately.[12] Notify others and your supervisor. Contact your institution's emergency response team or EHS department from a safe location.

Personnel Exposure
  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.

By adhering to this comprehensive guide, laboratory personnel can effectively mitigate the risks associated with this compound, ensuring both personal safety and regulatory compliance throughout the disposal process.

References

  • Vanderbilt University. (2023). Acutely Toxic Potentially Explosive Chemicals. Vanderbilt University Environmental Health, Safety and Sustainability. [Link]

  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale University. [Link]

  • Health, Safety and Environment Office. Safe Handling of Peroxidizable and Potentially Explosive Chemicals. The Hong Kong University of Science and Technology. [Link]

  • University of Auckland. (2025). Working with Potentially Explosive Chemicals/Reactions. University of Auckland Health, Safety and Wellbeing. [Link]

  • The Chemistry Blog. (2024). How To Handle Explosive Chemicals. [Link]

  • Sciencelab.com. (2010). MATERIAL SAFETY DATA SHEET - p-NITRO PHENYL HYDRAZINE 98.5% AR. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • Loba Chemie. (2015). 4-NITROPHENYL HYDRAZINE AR Safety Data Sheet. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Hydrazines. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Hydroxybenzaldehyde. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2011). SIDS INITIAL ASSESSMENT PROFILE: 2-Hydroxybenzaldehyde. [Link]

  • Carl ROTH. Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. [Link]

  • Occupational Safety and Health Administration (OSHA). HYDRAZINE Method no.: 20. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]

  • Schmidt, E. W. (1984). Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

  • Hazardous Waste Disposal. (2023). Hazardous Waste Disposal Guide for Manufacturers. [Link]

  • Occupational Safety and Health Administration (OSHA). HYDRAZINE. [Link]

  • Centers for Disease Control and Prevention (CDC). Hydrazine - NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Toth, B. (1988). Toxicities of hydrazines: a review. In Vivo, 2(3-4), 209-242. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Nitrophenylhydrazine, moistened with >30% water. [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. [Link]

  • Frey, J., et al. (2011). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC. Journal of Chromatography B, 879(22), 2099-2106. [Link]

  • Loba Chemie. p-NITROPHENOL EXTRA PURE Safety Data Sheet. [Link]

  • PubChem. 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone. National Center for Biotechnology Information. [Link]

  • PubChem. p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone. National Center for Biotechnology Information. [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. Food and Chemical Toxicology, 174, 113673. [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

  • Clark, J. (2015). addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]

  • Thaxton, C. B. (1966). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Tech University. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.